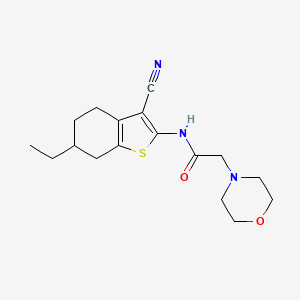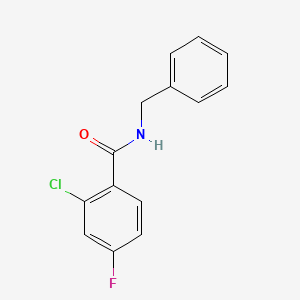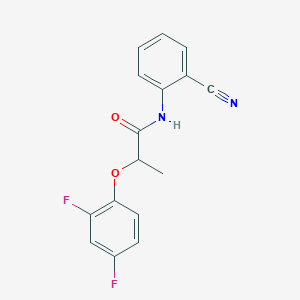![molecular formula C17H16BrN3O B5404538 Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- CAS No. 874622-82-9](/img/structure/B5404538.png)
Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-: is a complex organic compound that features a quinazoline core structure substituted with a bromine atom and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by bromination and subsequent substitution reactions to introduce the phenyl group and the ethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline carboxylic acids, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its quinazoline core is a common motif in many biologically active molecules, including kinase inhibitors and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
- Ethanol, 2-[(6-chloro-4-phenyl-2-quinazolinyl)methylamino]-
- Ethanol, 2-[(6-fluoro-4-phenyl-2-quinazolinyl)methylamino]-
- Ethanol, 2-[(6-iodo-4-phenyl-2-quinazolinyl)methylamino]-
Uniqueness: Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.
Propriétés
Numéro CAS |
874622-82-9 |
|---|---|
Formule moléculaire |
C17H16BrN3O |
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
2-[(6-bromo-4-phenylquinazolin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C17H16BrN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3 |
Clé InChI |
INHKDBGSVMJVFL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)
![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)propan-1-one](/img/structure/B5404523.png)

![4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide](/img/structure/B5404542.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5404543.png)
